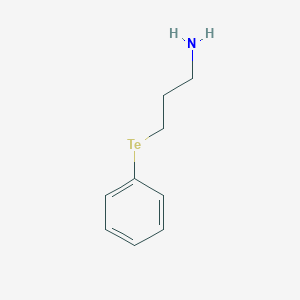
1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)- is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is part of the azamacrocycle family and is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)- can be synthesized through a multi-step process involving the cyclization of linear polyamines. The typical synthetic route includes the reaction of ethylenediamine with formaldehyde and benzyl chloride under basic conditions to form the macrocyclic structure. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of high-pressure reactors and advanced separation techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted macrocyclic compounds.
Applications De Recherche Scientifique
1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metal ion transport and storage in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a chelating agent for metal ion detoxification.
Industry: Used as an antioxidant in rubber and as a stabilizer in various industrial processes
Mécanisme D'action
The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming a stable chelate complex. This property is utilized in various applications, including catalysis, metal ion transport, and detoxification .
Comparaison Avec Des Composés Similaires
1,4,8,11-Tetraazacyclotetradecane (Cyclam): Similar structure but without the benzyl groups.
1,4,7,10-Tetraazacyclododecane (Cyclen): Smaller ring size with similar coordination properties.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Methyl-substituted derivative with different solubility and reactivity
Uniqueness: 1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)- is unique due to the presence of benzyl groups, which enhance its lipophilicity and ability to interact with organic solvents. This makes it particularly useful in applications requiring organic solubility and stability .
Propriétés
Numéro CAS |
151367-38-3 |
|---|---|
Formule moléculaire |
C24H36N4 |
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
1,11-dibenzyl-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C24H36N4/c1-3-9-23(10-4-1)21-27-17-8-18-28(22-24-11-5-2-6-12-24)20-16-26-14-7-13-25-15-19-27/h1-6,9-12,25-26H,7-8,13-22H2 |
Clé InChI |
MQHRPWXQWQBLOE-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN(CCCN(CCNC1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


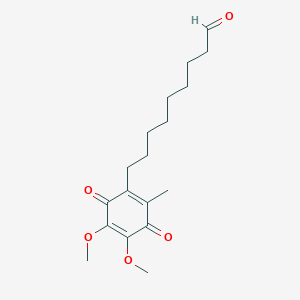
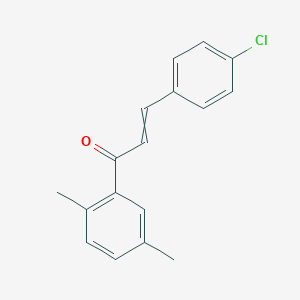

![Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester](/img/structure/B14270093.png)
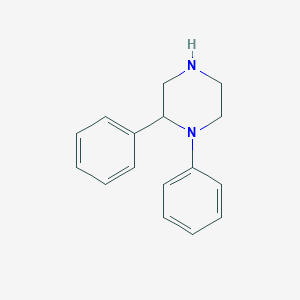

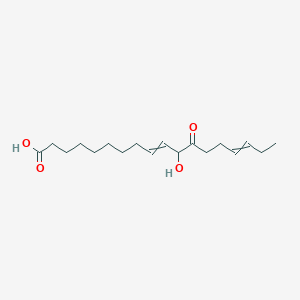
![Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane](/img/structure/B14270102.png)

![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride](/img/structure/B14270110.png)
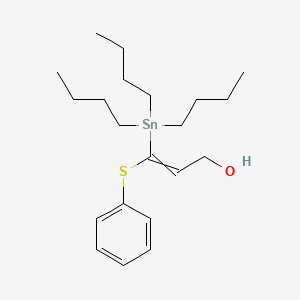

![N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine](/img/structure/B14270134.png)
